An In-Depth Technical Guide to the Characterization of 2-[1-(Boc-amino)cyclopropyl]pyridine
An In-Depth Technical Guide to the Characterization of 2-[1-(Boc-amino)cyclopropyl]pyridine
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques and characterization data for 2-[1-(Boc-amino)cyclopropyl]pyridine, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural elucidation, purity assessment, and physicochemical properties. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the robust characterization of this important synthetic intermediate.
Introduction: The Significance of a Structurally Unique Building Block
2-[1-(Boc-amino)cyclopropyl]pyridine, with the CAS Number 873221-80-8, has emerged as a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a rigid cyclopropyl ring with a versatile pyridine moiety and a Boc-protected amine, offers a compelling starting point for the design of novel therapeutic agents. The cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the pyridine ring provides a handle for a wide range of chemical modifications and potential interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to reveal the primary amine for further derivatization.
Given its importance, a thorough and unambiguous characterization of this molecule is paramount to ensure the quality, reproducibility, and success of subsequent synthetic endeavors and biological evaluations. This guide outlines the critical analytical methods for achieving this.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in its comprehensive characterization.
| Property | Value | Source |
| CAS Number | 873221-80-8 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, chloroform, dichloromethane | Inferred from common organic synthesis practices |
digraph "2_1_Boc_amino_cyclopropyl_pyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; N2 [label="N", pos="2.6,-1.5!"]; C10 [label="C", pos="2.6,-2.8!"]; O1 [label="O", pos="1.3,-3.4!"]; O2 [label="O", pos="3.9,-3.4!"]; C11 [label="C", pos="3.9,-4.7!"]; C12 [label="C", pos="2.6,-5.3!"]; C13 [label="C", pos="5.2,-5.3!"]; C14 [label="C", pos="3.9,-6.0!"];
// Hydrogen nodes H1[label="H", pos="-2.2,1.25!"]; H2[label="H", pos="-2.2,-1.25!"]; H3[label="H", pos="0,-2.4!"]; H4[label="H", pos="2.2,-1.25!"]; H5[label="H", pos="4.8,1.25!"]; H6[label="H", pos="4.8,-1.25!"]; H7 [label="H", pos="2.0,-1.0!"]; H8 [label="H", pos="1.7,-5.0!"]; H9 [label="H", pos="2.6,-6.3!"]; H10 [label="H", pos="3.5,-5.0!"]; H11 [label="H", pos="6.1,-5.0!"]; H12 [label="H", pos="5.2,-6.3!"]; H13 [label="H", pos="4.8,-5.0!"]; H14 [label="H", pos="3.9,-7.0!"]; H15 [label="H", pos="3.0,-6.3!"]; H16 [label="H", pos="4.8,-6.3!"];
// Bonds C6 -- N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; C8 -- C9; C7 -- N2; N2 -- C10; C10 -- O1 [style=double]; C10 -- O2; O2 -- C11; C11 -- C12; C11 -- C13; C11 -- C14;
// Hydrogen bonds C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C8 -- H5; C9 -- H6; N2 -- H7; C12 -- H8; C12 -- H9; C12 -- H10; C13 -- H11; C13 -- H12; C13 -- H13; C14 -- H14; C14 -- H15; C14 -- H16;
}
Figure 1: Chemical structure of 2-[1-(Boc-amino)cyclopropyl]pyridine.
Synthesis and Potential Impurities
A robust understanding of the synthetic route to 2-[1-(Boc-amino)cyclopropyl]pyridine is crucial for anticipating potential impurities that may arise during its production. A plausible and scalable synthesis involves a modified Kulinkovich-Szymoniak cyclopropanation reaction.
Figure 2: Plausible synthetic workflow for 2-[1-(Boc-amino)cyclopropyl]pyridine.
Plausible Synthetic Protocol:
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Formation of the Titanacyclopropane Intermediate: In an inert atmosphere, 2-cyanopyridine is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF). To this solution, a Grignard reagent, typically ethylmagnesium bromide, is added at a controlled temperature. This is followed by the addition of a titanium(IV) isopropoxide solution. This sequence generates a reactive titanacyclopropane intermediate in situ.
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Formation of the Primary Cyclopropylamine: The reaction mixture containing the titanacyclopropane is carefully quenched with an aqueous workup, leading to the formation of the free primary amine, 1-(pyridin-2-yl)cyclopropan-1-amine.
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Boc Protection: The crude cyclopropylamine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or THF to afford the final product, 2-[1-(Boc-amino)cyclopropyl]pyridine.
Potential Impurities to Monitor:
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Unreacted Starting Materials: Residual 2-cyanopyridine or 1-(pyridin-2-yl)cyclopropan-1-amine.
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Over-alkylation Products: From the Grignard reaction.
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Hydrolysis Byproducts: From incomplete reactions or workup.
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Di-Boc Protected Amine: Although sterically hindered, the formation of a di-Boc protected species is a theoretical possibility.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of 2-[1-(Boc-amino)cyclopropyl]pyridine. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
¹H NMR Spectroscopy
Rationale for Experimental Design: A standard ¹H NMR spectrum is acquired in a deuterated solvent, typically chloroform-d (CDCl₃), which provides good solubility for the compound and has a well-defined residual solvent peak for referencing. A moderate to high field strength spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the protons of the pyridine and cyclopropyl rings.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | Pyridine H-6 |
| ~7.65 | td | 1H | Pyridine H-4 |
| ~7.25 | d | 1H | Pyridine H-3 |
| ~7.15 | ddd | 1H | Pyridine H-5 |
| ~5.50 | br s | 1H | N-H |
| ~1.45 | s | 9H | Boc (C(CH₃)₃) |
| ~1.30-1.20 | m | 4H | Cyclopropyl (CH₂)₂ |
Interpretation of the ¹H NMR Spectrum:
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Pyridine Region (δ 7.0-8.6 ppm): The four protons of the 2-substituted pyridine ring will appear as distinct multiplets in the aromatic region of the spectrum. The downfield shift of the H-6 proton is characteristic and is due to its proximity to the electronegative nitrogen atom.
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Amine Proton (δ ~5.5 ppm): The N-H proton of the Boc-carbamate typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and the presence of any residual water.
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Boc Group (δ ~1.45 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a hallmark of the Boc protecting group.
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Cyclopropyl Protons (δ ~1.2-1.3 ppm): The four protons of the cyclopropyl ring are diastereotopic and will likely appear as a complex multiplet in the aliphatic region.
¹³C NMR Spectroscopy
Rationale for Experimental Design: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The same solvent and spectrometer as for the ¹H NMR are typically used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | Pyridine C-2 |
| ~155.0 | Carbonyl (C=O) of Boc |
| ~149.0 | Pyridine C-6 |
| ~136.0 | Pyridine C-4 |
| ~122.0 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~79.5 | Quaternary Carbon of Boc (C(CH₃)₃) |
| ~35.0 | Quaternary Carbon of Cyclopropyl (C-NH) |
| ~28.4 | Methyl Carbons of Boc (C(CH₃)₃) |
| ~16.0 | Methylene Carbons of Cyclopropyl (CH₂)₂ |
Interpretation of the ¹³C NMR Spectrum:
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Aromatic and Carbonyl Region (δ 120-160 ppm): The five distinct carbons of the pyridine ring and the carbonyl carbon of the Boc group will be observed in this region.
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Quaternary Carbons (δ 35-80 ppm): The quaternary carbon of the tert-butyl group and the spiro carbon of the cyclopropyl ring are key diagnostic signals.
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Aliphatic Region (δ 15-30 ppm): The three equivalent methyl carbons of the Boc group will appear as a single, intense peak, while the two equivalent methylene carbons of the cyclopropyl ring will be found at a higher field.
